Benzyl 2-cyano-2-[3-(4-methylpiperidin-1-yl)quinoxalin-2-yl]acetate
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Overview
Description
Benzyl 2-cyano-2-[3-(4-methylpiperidin-1-yl)quinoxalin-2-yl]acetate is a complex organic compound that features a quinoxaline core, a piperidine ring, and a cyano group. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of multiple functional groups allows for diverse chemical reactivity, making it a valuable intermediate in the synthesis of various pharmaceuticals and biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 2-cyano-2-[3-(4-methylpiperidin-1-yl)quinoxalin-2-yl]acetate typically involves a multi-step process:
Formation of the Quinoxaline Core: The quinoxaline core can be synthesized through the condensation of an o-phenylenediamine with a diketone, such as benzil, under acidic conditions.
Introduction of the Piperidine Ring: The piperidine ring is introduced via nucleophilic substitution reactions. For instance, 4-methylpiperidine can be reacted with a suitable leaving group on the quinoxaline core.
Cyano Group Addition: The cyano group is typically introduced through a nucleophilic substitution reaction using cyanide salts.
Esterification: The final step involves esterification to form the benzyl ester. This can be achieved by reacting the cyano-substituted quinoxaline derivative with benzyl alcohol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity. Catalysts and solvents would be chosen to enhance reaction rates and selectivity while minimizing environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the cyano group, converting it to an amine.
Substitution: The benzyl ester group can be substituted under basic or acidic conditions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often under basic conditions.
Major Products
Oxidation: N-oxides of the piperidine ring.
Reduction: Primary amines from the reduction of the cyano group.
Substitution: Various esters or amides depending on the nucleophile used.
Scientific Research Applications
Chemistry
In organic synthesis, Benzyl 2-cyano-2-[3-(4-methylpiperidin-1-yl)quinoxalin-2-yl]acetate serves as a versatile intermediate. Its multiple functional groups allow for further derivatization, making it useful in the synthesis of complex molecules.
Biology and Medicine
The compound’s structure suggests potential pharmacological activity. Quinoxaline derivatives are known for their antimicrobial, antiviral, and anticancer properties. The piperidine ring is a common motif in many drugs, contributing to the compound’s potential as a lead molecule in drug discovery.
Industry
In the pharmaceutical industry, this compound can be used in the development of new therapeutic agents. Its diverse reactivity also makes it valuable in the production of fine chemicals and advanced materials.
Mechanism of Action
The exact mechanism of action would depend on the specific biological target. Generally, quinoxaline derivatives interact with DNA or proteins, disrupting their function. The piperidine ring can enhance binding affinity to biological targets, while the cyano group can participate in hydrogen bonding or electrostatic interactions.
Comparison with Similar Compounds
Similar Compounds
Quinoxaline Derivatives: Compounds like 2,3-diphenylquinoxaline share the quinoxaline core but lack the piperidine and cyano groups.
Piperidine Derivatives: Compounds such as 4-methylpiperidine are simpler analogs without the quinoxaline core.
Cyano-Substituted Esters: Compounds like ethyl cyanoacetate have similar functional groups but different core structures.
Uniqueness
Benzyl 2-cyano-2-[3-(4-methylpiperidin-1-yl)quinoxalin-2-yl]acetate is unique due to the combination of its functional groups, which confer a wide range of chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
benzyl 2-cyano-2-[3-(4-methylpiperidin-1-yl)quinoxalin-2-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O2/c1-17-11-13-28(14-12-17)23-22(26-20-9-5-6-10-21(20)27-23)19(15-25)24(29)30-16-18-7-3-2-4-8-18/h2-10,17,19H,11-14,16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VECNAZHXJOSSLT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=NC3=CC=CC=C3N=C2C(C#N)C(=O)OCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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